5-Methoxycarbonyl-2-isoxazoline
Overview
Description
Isoxazolines, including 5-Methoxycarbonyl-2-isoxazoline, are recognized for their relevance in organic chemistry due to their potential as intermediates in the synthesis of various compounds. They can be synthesized through 1,3-dipolar cycloaddition reactions of nitrile oxides and participate in numerous chemical transformations, illustrating their versatility and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of 5-Methoxycarbonyl-2-isoxazoline derivatives has been explored through various methods. For instance, an improved method for the synthesis of 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides was developed using one-step cyclization of aldehydes with methyl nitroacetate, demonstrating the synthetic versatility of these compounds (E. Kaji & S. Zen, 1980).
Molecular Structure Analysis
Detailed studies on the molecular structure, including crystallographic analyses, reveal insights into the geometrical and electronic configurations of isoxazoline derivatives. For example, DFT studies and Hirshfeld surface analysis have been used to investigate the structure and intermolecular interactions of novel isoxazole derivatives, providing a basis for understanding their chemical reactivity and properties (Yassine Laamari et al., 2020).
Chemical Reactions and Properties
Isoxazoline derivatives, including 5-Methoxycarbonyl-2-isoxazoline, exhibit a range of chemical reactivities, such as participation in ring cleavage and reduction reactions. These reactivities are influenced by substituents and reaction conditions, providing a diverse array of potential transformations and synthetic applications (M. Nitta & T. Kobayashi, 1984).
Scientific Research Applications
Synthesis and Mechanistic Insights : A method for synthesizing 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides was developed, highlighting the intramolecular nitrite ion displacement by the nitronate anion. This research also discusses the conversion of these isoxazoline N-oxides into 3,5-bis(butylcarbamoyl) isoxazoles (E. Kaji & S. Zen, 1980).
Novel Routes to Isoxazolines : A palladium-mediated method for preparing 3,5-disubstituted Δ2-isoxazolines from β,γ-unsaturated oximes was developed. This approach is tolerant of various functionalities in the starting materials, offering a rapid route to highly functionalized isoxazolines (M. Mosher et al., 2006).
Thermal Rearrangements and Synthesis of Ylides : Isoxazolines undergo thermal rearrangements to form various derivatives, including 3H-imidazol-1-ium ylides and their silver derivatives. This research offers insights into the effects of different solvents and substituents on these transformations (N. Coşkun & Meliha Çetin, 2010).
Ring Transformation into Indole Derivatives : A study on the transformation of 3,5-bis(methoxycarbonyl)-4-phenyl-2-isoxazoline-2-oxides into 2-methoxycarbonyl-1-oxido-3H-indole-3-acetates provides insights into the reaction mechanisms involving N-O bond fission and intramolecular aromatic substitution (K. Takahashi et al., 1985).
Metal-Carbonyl-Induced Reactions : Research on the reaction of 3,5-disubstituted 2-isoxazolines with pentacarbonyliron and nonacarbonyldi-iron reveals complex reaction mechanisms, including N–O and C-4–C-5 bond cleavage, and provides insights into the effects of different substituents (M. Nitta & Tomoshige Kobayashi, 1984).
Formation of Heterocycles : Studies on the synthesis of various heterocycles, including ethenoisoxazolo[5''',4''':3',4']furo[2'',3'':7',8']naphtho[2',3':4,5]furo[3,4-d]isoxazoles and pyrrolo[1,2-e]imidazol-6-ols, demonstrate the versatility of 5-Methoxycarbonyl-2-isoxazoline in forming complex molecular structures (K. Harada et al., 1993; N. Coşkun & Meliha Çetin, 2009).
Future Directions
Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes and exploring the potential biological activities of isoxazoline derivatives .
properties
IUPAC Name |
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
CAS RN |
15055-75-1 | |
Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.